molecular formula C22H20ClN5O4S B2647131 2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide CAS No. 1251601-43-0

2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide

Cat. No. B2647131
CAS RN: 1251601-43-0
M. Wt: 485.94
InChI Key: CVACNMLNHUUIPS-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is a chemical compound that is widely used in scientific research for its potential therapeutic effects. This compound is also known as Difluorothiomorpholinylsulfonylbenzamide (DTSB) and has been studied for its ability to inhibit the activity of certain enzymes in the body.

Scientific Research Applications

Subheading

Synthesis and Antipathogenic ActivityAcylthioureas and benzamides have been synthesized and characterized, demonstrating potential for further development as antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu & Chifiriuc, 2011).

Polyimides Synthesis

Subheading

Synthesis and Characterization of Soluble PolyimidesNovel polyimides synthesized from aromatic diamines and tetracarboxylic dianhydrides exhibit high thermal stability and solubility, paving the way for advanced material applications, particularly in creating transparent, tough, and flexible films (Imai, Maldar & Kakimoto, 1984).

Antidepressant Synthesis

Subheading

Antidepressant Synthesis and OptimizationBefol, an antidepressant, synthesized via interaction of benzamide with morpholine, demonstrates a refined production process, potentially enhancing its pharmaceutical manufacturing efficiency (Donskaya et al., 2004).

Cytotoxicity and Anticancer Research

Subheading

Cytotoxicity of Chromone DerivativesThe study of 2-(N-cyclicamino)chromone derivatives revealed significant cytotoxicity against certain cancer cell lines, suggesting the potential for these compounds in anticancer drug design, highlighting the importance of molecular shape in tumor-specificity (Shi et al., 2018).

Chemical Synthesis and Antibacterial Studies

Subheading

Synthesis and Antibacterial PropertiesBenzamide derivatives have been synthesized and characterized, demonstrating antibacterial activity against both gram-positive and gram-negative bacteria, signifying their potential in developing new antibacterial agents (Adam et al., 2016).

Chemical Synthesis and Anticonvulsant Activity

Subheading

Synthesis and Anticonvulsant Activity of EnaminonesNovel enaminones, synthesized from cyclic beta-dicarbonyl precursors, showed potent anticonvulsant activity with minimal neurotoxicity, indicating their potential as safer anticonvulsant agents (Edafiogho et al., 1992).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-13-5-4-6-14(9-13)33-21-20-26-28(22(30)27(20)8-7-24-21)12-19(29)25-16-10-15(23)17(31-2)11-18(16)32-3/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVACNMLNHUUIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,4-difluorophenyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide

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